3-Bromo-5-isopropylbenzonitrile

Description

BenchChem offers high-quality 3-Bromo-5-isopropylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-isopropylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

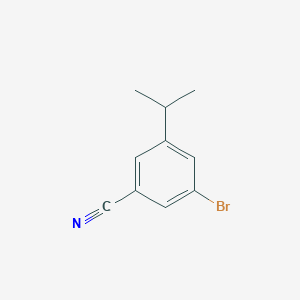

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-propan-2-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c1-7(2)9-3-8(6-12)4-10(11)5-9/h3-5,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRFMXFYVSUOXPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

spectroscopic data for 3-Bromo-5-isopropylbenzonitrile (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-5-isopropylbenzonitrile

Introduction

3-Bromo-5-isopropylbenzonitrile is a substituted aromatic compound with potential applications in organic synthesis, medicinal chemistry, and materials science. As with any novel compound, a thorough understanding of its structure and purity is paramount for its effective use. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural elucidation and characterization of such molecules. This guide provides a comprehensive overview of the theoretical spectroscopic data for 3-Bromo-5-isopropylbenzonitrile, based on established principles and data from analogous compounds. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Isomeric Considerations

The structure of 3-Bromo-5-isopropylbenzonitrile features a benzene ring substituted with a bromine atom, an isopropyl group, and a nitrile group at positions 1, 3, and 5, respectively. This substitution pattern gives rise to a unique set of spectroscopic signatures that can be used for its identification.

Caption: Molecular Structure of 3-Bromo-5-isopropylbenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Bromo-5-isopropylbenzonitrile in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H nuclei.

-

Data Acquisition:

-

For ¹H NMR, acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

For ¹³C NMR, use a proton-decoupled sequence to obtain singlets for all carbon atoms. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 3-Bromo-5-isopropylbenzonitrile is expected to show signals corresponding to the aromatic protons and the protons of the isopropyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.7 | Singlet | 1H | Aromatic H |

| ~ 7.6 | Singlet | 1H | Aromatic H |

| ~ 7.5 | Singlet | 1H | Aromatic H |

| ~ 3.0 | Septet | 1H | Isopropyl CH |

| ~ 1.3 | Doublet | 6H | Isopropyl CH₃ |

Rationale for Predictions:

-

Aromatic Protons: The three protons on the aromatic ring are in different chemical environments and are expected to appear as distinct singlets due to the large distance between them, which would result in very small or negligible coupling constants. Their chemical shifts are influenced by the electron-withdrawing effects of the bromine and nitrile groups, and the electron-donating nature of the isopropyl group.

-

Isopropyl Protons: The methine proton (CH) of the isopropyl group is expected to appear as a septet due to coupling with the six equivalent methyl protons. The methyl protons (CH₃) will appear as a doublet due to coupling with the single methine proton.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 150 | Aromatic C-isopropyl |

| ~ 135 | Aromatic C-H |

| ~ 132 | Aromatic C-H |

| ~ 130 | Aromatic C-H |

| ~ 123 | Aromatic C-Br |

| ~ 118 | Nitrile C≡N |

| ~ 113 | Aromatic C-CN |

| ~ 34 | Isopropyl CH |

| ~ 23 | Isopropyl CH₃ |

Rationale for Predictions:

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the nature of the substituents. The carbon bearing the isopropyl group is expected to be the most downfield due to the alkyl substitution. The carbons bonded to bromine and the nitrile group will also have distinct chemical shifts. The positions of the C-H carbons are predicted based on typical values for substituted benzenes.[1][2]

-

Nitrile Carbon: The carbon of the nitrile group typically appears in the range of 115-125 ppm.[3]

-

Isopropyl Carbons: The methine and methyl carbons of the isopropyl group are expected in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The IR spectrum can be obtained using a variety of techniques, including:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent disk.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

Predicted IR Absorption Bands

| Predicted Frequency (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | Aromatic C-H stretch |

| ~ 2970-2870 | Medium | Aliphatic C-H stretch (isopropyl) |

| ~ 2230-2210 | Strong, Sharp | C≡N stretch |

| ~ 1600-1450 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~ 1100-1000 | Medium | C-Br stretch |

Rationale for Predictions:

-

C-H Stretching: The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the isopropyl group will appear just below 3000 cm⁻¹.

-

Nitrile Stretching: The C≡N triple bond stretch is a very characteristic and strong absorption in the region of 2230-2210 cm⁻¹.[3][4] This peak is often sharp and easily identifiable.

-

Aromatic C=C Vibrations: The benzene ring exhibits several characteristic skeletal vibrations in the 1600-1450 cm⁻¹ region.

-

C-Br Stretching: The carbon-bromine bond stretch is expected to appear in the fingerprint region, typically between 1100 and 1000 cm⁻¹.

Caption: General workflow for spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum.

Predicted Mass Spectrum

| m/z | Predicted Identity |

| 237/239 | [M]⁺ (Molecular ion) |

| 222/224 | [M - CH₃]⁺ |

| 158 | [M - Br]⁺ |

| 116 | [C₈H₆N]⁺ |

Rationale for Predictions:

-

Molecular Ion Peak: The molecular weight of 3-Bromo-5-isopropylbenzonitrile is approximately 238 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak is expected to appear as a pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity at m/z 237 and 239.

-

Fragmentation Pattern:

-

Loss of a methyl group (CH₃) from the isopropyl moiety is a common fragmentation pathway, leading to a peak at m/z 222/224.

-

Loss of the bromine atom would result in a fragment at m/z 158.

-

Further fragmentation of the aromatic ring can lead to other characteristic peaks, such as the one predicted at m/z 116.

-

Conclusion

The predicted spectroscopic data presented in this guide provide a comprehensive theoretical framework for the characterization of 3-Bromo-5-isopropylbenzonitrile. The expected NMR, IR, and MS data are based on the fundamental principles of spectroscopy and analysis of related compounds. This information will be invaluable for any researcher working with this compound, enabling them to confirm its identity and purity with a high degree of confidence. It is important to note that actual experimental data may vary slightly depending on the specific experimental conditions.

References

- Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR-DFT Study. (URL not available)

-

Spectra and structure of benzonitriles and some of its simple derivatives. (URL: [Link])

- Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. (URL not available)

-

Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes | Astronomy & Astrophysics (A&A). (URL: [Link])

- Supplementary Information - The Royal Society of Chemistry. (URL not available)

-

A spectroscopic study of benzonitrile - OUCI. (URL: [Link])

-

Benzonitrile at BMRB. (URL: [Link])

- Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. (URL not available)

-

Benzene, (3-bromopropyl)- - the NIST WebBook. (URL: [Link])

-

3-Bromo-N-isopropyl-5-nitrobenzamide | C10H11BrN2O3 | CID 26369867 - PubChem. (URL: [Link])

-

Benzonitrile, 4-bromo- - the NIST WebBook. (URL: [Link])

-

3-bromo-5-formylbenzonitrile (C8H4BrNO) - PubChemLite. (URL: [Link])

-

Crystal structure of 3-bromo-2-hydroxybenzonitrile. (URL: [Link])

-

3-Bromo-5-iodobenzonitrile | C7H3BrIN | CID 45073541 - PubChem. (URL: [Link])

-

3-Bromobenzonitrile | C7H4BrN | CID 23381 - PubChem. (URL: [Link])

-

Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online. (URL: [Link])

- Synthesis, spectroscopic (FT-IR, FT-Raman and UV) and computational studies on 2-Bromo-5-methoxybenzonitrile. (URL not available)

- Determination of the p/o-Isomer Product Ratios in Electrophilic Aromatic Nitration of Alkylbenzenes Using High Resolution ¹H NMR Spectroscopy. (URL not available)

-

3-Bromo-5-chloronitrobenzene | Call Wychem 01440 820338. (URL: [Link])

-

3-bromo-5-nitrobenzonitrile (C7H3BrN2O2) - PubChemLite. (URL: [Link])

Sources

In-Silico Characterization of 3-Bromo-5-isopropylbenzonitrile: A Theoretical Guide for Drug Discovery and Molecular Design

Senior Application Scientist, Computational Chemistry Division

Abstract

This technical guide provides a comprehensive theoretical analysis of the novel compound 3-Bromo-5-isopropylbenzonitrile. In the absence of experimental data, this document serves as a foundational whitepaper detailing its structural, spectroscopic, and electronic properties as predicted by quantum chemical calculations. Leveraging Density Functional Theory (DFT), we elucidate the molecule's optimized geometry, predict its vibrational and NMR spectroscopic signatures, and analyze its electronic landscape to identify key features relevant to medicinal chemistry. The guide is structured to provide researchers, scientists, and drug development professionals with a robust in-silico framework for understanding this molecule's potential as a scaffold in the design of new therapeutic agents.

Introduction: The Rationale for a Theoretical Investigation

The benzonitrile scaffold is a privileged motif in medicinal chemistry, appearing in numerous FDA-approved pharmaceuticals.[1][2] Its utility stems from its ability to act as a bioisostere for various functional groups, including carbonyls and halogens, and its capacity to engage in critical hydrogen bonding and polar interactions with biological targets.[3][4][5] The introduction of diverse substituents onto the benzene ring allows for the fine-tuning of a molecule's steric and electronic properties, which is a cornerstone of rational drug design.

3-Bromo-5-isopropylbenzonitrile is a novel compound that combines a synthetically versatile bromine atom, a lipophilic isopropyl group, and the electronically significant nitrile moiety. This unique combination suggests potential applications in various therapeutic areas, particularly where substituted benzonitriles have already shown promise, such as in the development of kinase inhibitors.[6][7][8][9]

Given its novelty, a theoretical, or in-silico, investigation provides the most efficient first step to understanding its intrinsic molecular properties. This guide employs high-level quantum chemical calculations to build a comprehensive profile of 3-Bromo-5-isopropylbenzonitrile, offering predictive insights that can guide future synthesis and experimental validation.

Computational Methodology: A Framework for Predictive Accuracy

The reliability of a theoretical study hinges on the judicious selection of computational methods. The protocol described herein is designed to provide a balance between computational accuracy and efficiency, employing widely validated techniques for the prediction of molecular properties.

All calculations were performed using the ORCA 5.0 quantum chemistry package.[10][11][12][13][14] Density Functional Theory (DFT) was selected as the core method due to its proven efficacy for medium-sized organic molecules.

2.1. Functional and Basis Set Selection

The choice of the exchange-correlation functional and basis set is critical for obtaining accurate results.

-

Functional: The M06-2X functional was chosen for this study. This meta-hybrid GGA functional is well-regarded for its excellent performance in main-group thermochemistry, kinetics, and particularly for its ability to describe non-covalent interactions, which are crucial in drug-receptor binding.[15][16][17][18][19]

-

Basis Set: The 6-311++G(d,p) basis set was employed for all calculations. This triple-zeta split-valence basis set is augmented with diffuse functions (++) on all atoms to accurately describe long-range interactions and anions, and polarization functions (d,p) on heavy atoms and hydrogens, respectively, to account for the non-spherical nature of electron density in molecules. This level of theory is known to provide reliable geometries and spectroscopic properties.[20][21][22][23]

2.2. Computational Workflow

The theoretical analysis followed a systematic, multi-step workflow to ensure the validity of the calculated properties.

Caption: HOMO-LUMO energy levels and distributions.

3.3.2. Molecular Electrostatic Potential (MEP)

The MEP map is a powerful tool for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules. [24][25][26][27][28]It is invaluable in drug design for understanding potential non-covalent interactions within a receptor binding pocket.

In the MEP map of 3-Bromo-5-isopropylbenzonitrile, the most negative potential (red) is localized on the nitrogen atom of the nitrile group, identifying it as the primary site for hydrogen bond acceptance. Regions of positive potential (blue) are found around the aromatic protons, while the bromine atom exhibits a region of slight positive potential on its axial σ-hole, a feature that can participate in halogen bonding. The lipophilic isopropyl group and the carbon framework of the ring represent areas of neutral potential (green).

Potential Applications in Drug Discovery

The calculated properties of 3-Bromo-5-isopropylbenzonitrile suggest several avenues for its application in medicinal chemistry.

-

Kinase Inhibitor Scaffolds: The benzonitrile moiety is a well-established "hinge-binder" in many kinase inhibitors. The nitrogen atom can act as a hydrogen bond acceptor, interacting with the backbone amide protons of the kinase hinge region. The 3,5-disubstitution pattern allows for vectors to project into the solvent-exposed region and the deep hydrophobic pocket of the ATP-binding site. The isopropyl group is well-suited to occupy a hydrophobic pocket, while the bromine atom provides a handle for further synthetic elaboration via cross-coupling reactions to explore structure-activity relationships (SAR).

-

Bioisosteric Replacement: The nitrile group can be considered a bioisostere of a carbonyl, hydroxyl, or even a halogen atom, offering a way to modulate polarity, metabolic stability, and binding interactions. [3][5][29]The overall molecule could be explored as a replacement for more metabolically labile or toxic scaffolds.

-

Fragment-Based Drug Design (FBDD): With a molecular weight under 300 g/mol and a calculated LogP that would be favorable, this molecule is an ideal candidate for FBDD screening campaigns. The bromine atom allows for facile fragment evolution into more potent lead compounds.

Conclusion

This in-depth theoretical guide provides the first comprehensive characterization of the structural, spectroscopic, and electronic properties of the novel compound 3-Bromo-5-isopropylbenzonitrile. Through high-level DFT calculations, we have established its likely three-dimensional structure, predicted its key spectral fingerprints for future identification, and mapped its electronic landscape. The analysis reveals a kinetically stable molecule with distinct electrophilic and nucleophilic regions, highlighted by a strongly electronegative nitrile nitrogen poised for hydrogen bonding. These features, combined with the synthetic versatility of the bromine and the lipophilicity of the isopropyl group, make 3-Bromo-5-isopropylbenzonitrile a promising and intriguing scaffold for the development of new therapeutic agents, particularly in the realm of kinase inhibition. The data presented herein serves as a robust foundation to accelerate its synthesis and experimental validation in drug discovery programs.

References

-

Neese, F. (2012). The ORCA program system. Wiley Interdisciplinary Reviews: Computational Molecular Science, 2(1), 73-78. [Link]

-

Politzer, P., & Murray, J. S. (2002). The fundamental nature and role of the electrostatic potential in chemistry. Theoretical Chemistry Accounts, 108(3), 134-142. [Link]

-

ORCA - An ab initio, DFT and semiempirical SCF-MO package. ORCA Forum. [Link]

-

Deep Origin. (n.d.). Electrostatic Potential Maps - Computational Chemistry Glossary. Deep Origin. [Link]

-

Ohio Supercomputer Center. (n.d.). ORCA. Ohio Supercomputer Center. [Link]

-

SCM. (n.d.). Fukui Function — GUI 2025.1 documentation. SCM. [Link]

-

ORCA – An ab initio, DFT and semiempirical SCF-MO package. Official ORCA Manual. [Link]

-

Wikipedia. (2023). Fukui function. Wikipedia. [Link]

-

ChemRxiv. (2023). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]

-

Sherrill, C. D., et al. (2008). Assessment of the Performance of the M05-2X and M06-2X Exchange-Correlation Functionals for Noncovalent Interactions in Biomolecules. Journal of Chemical Theory and Computation, 4(12), 2127–2135. [Link]

-

University of California, Santa Barbara. (n.d.). Tutorial: Electrostatic Potential Maps. UCSB Chemistry. [Link]

-

Zhao, Y., & Truhlar, D. G. (2008). Assessment of the Performance of the M05−2X and M06−2X Exchange-Correlation Functionals for Noncovalent Interactions in Biomolecules. Journal of Chemical Theory and Computation, 4(12), 2127–2135. [Link]

-

Medium. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. [Link]

-

Geer, L. Y., & La, D. Y. (2014). The Utility of the HSAB Principle via the Fukui Function in Biological Systems. International journal of molecular sciences, 15(1), 1336–1355. [Link]

-

ResearchGate. (n.d.). Application of molecular electrostatic potentials in drug design. ResearchGate. [Link]

-

Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06 functionals and twelve other functionals. Theoretical Chemistry Accounts, 120(1-3), 215-241. [Link]

-

Journal of Chemical Theory and Computation. (2023). Fukui Function and Fukui Potential for Solid-State Chemistry: Application to Surface Reactivity. ACS Publications. [Link]

-

Shen, J., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy, 6(1), 1-23. [Link]

-

Computational Chemistry Wiki. (n.d.). M06. Fandom. [Link]

- Google Patents. (n.d.). WO2013034238A1 - Benzonitrile derivatives as kinase inhibitors.

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

-

The Journal of Chemical Physics. (2010). Density-functional approaches to noncovalent interactions: A comparison of dispersion corrections (DFT-D), exchange-hole dipole moment (XDM) theory, and specialized functionals. AIP Publishing. [Link]

-

National Institutes of Health. (2023). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. PMC. [Link]

-

Ritemyte. (2023). Homo lumo explained. Ritemyte. [Link]

-

Schrödinger. (2022). HOMO-LUMO Energy Gap. Schrödinger. [Link]

-

Wang, J., & Liu, H. (2012). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 32(9), 1643-1652. [Link]

-

Wikipedia. (2023). Gaussian (software). Wikipedia. [Link]

-

ResearchGate. (2012). Application of Nitrile in Drug Design. ResearchGate. [Link]

-

Wikipedia. (2023). HOMO and LUMO. Wikipedia. [Link]

-

RITME. (n.d.). Gaussian – Molecular Modeling in Computational Chemistry. RITME. [Link]

-

Spectroscopy Online. (2021). Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. Spectroscopy Online. [Link]

-

Computational UV Spectra for Amorphous Solids of Small Molecules. (2021). arXiv. [Link]

-

Gaussian, Inc. (2019). Gaussian 16. Gaussian.com. [Link]

-

The HOMO-LUMO Gap in Open Shell Calculations. Meaningful or meaningless?. (2018). Acellera. [Link]

-

Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. (2007). Journal of Chemical Theory and Computation. [Link]

-

ResearchGate. (2016). How can I learn DFT calculations by using Gaussian 09 Software?. ResearchGate. [Link]

-

Journal of Medicinal Chemistry. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. [Link]

-

A benchmark study of aromaticity indexes for benzene, pyridine and the diazines. (2022). Physical Chemistry Chemical Physics. [Link]

-

ResearchGate. (2007). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. ResearchGate. [Link]

-

Journal of Medicinal Chemistry. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. ACS Publications. [Link]

-

Chemistry Stack Exchange. (2021). What does B3LYP do well? What does it do badly?. Stack Exchange. [Link]

-

ResearchGate. (n.d.). Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ. ResearchGate. [Link]

-

ResearchGate. (2023). DFT B3LYP/6-311+G* calculation study of a new nonclassical mechanism of electrophilic functionalization of aromatic C–H bond via aryl cation formation. ResearchGate. [Link]

-

Conformational stability, spectroscopic and computational studies, highest occupied molecular orbital, lowest unoccupied molecul. (n.d.). ScienceDirect. [Link]

- Google Patents. (n.d.). SG2014015234A - Benzonitrile derivatives as kinase inhibitors.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Application of Nitrile in Drug Design [sioc-journal.cn]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. WO2013034238A1 - Benzonitrile derivatives as kinase inhibitors - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. SG2014015234A - Benzonitrile derivatives as kinase inhibitors - Google Patents [patents.google.com]

- 10. ORCA - FACCTs [faccts.de]

- 11. ORCA - ORCD Docs [orcd-docs.mit.edu]

- 12. ORCA | Ohio Supercomputer Center [osc.edu]

- 13. hpc.hku.hk [hpc.hku.hk]

- 14. ORCA - Texas A&M HPRC [hprc.tamu.edu]

- 15. Assessment of the Performance of the M05-2X and M06-2X Exchange-Correlation Functionals for Noncovalent Interactions in Biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. comp.chem.umn.edu [comp.chem.umn.edu]

- 18. Client Challenge [computationalchemistry.fandom.com]

- 19. pubs.aip.org [pubs.aip.org]

- 20. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 21. spectroscopyonline.com [spectroscopyonline.com]

- 22. pubs.rsc.org [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. chemrxiv.org [chemrxiv.org]

- 25. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]

- 26. chemrxiv.org [chemrxiv.org]

- 27. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]

- 28. researchgate.net [researchgate.net]

- 29. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Topic: Suzuki Coupling Protocols for 3-Bromo-5-isopropylbenzonitrile

An Application Note for the Synthesis of Biaryl Scaffolds

Introduction: Strategic C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its versatility and reliability in forming carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides, is indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][4][5]

This guide focuses on a specific and synthetically valuable substrate: 3-Bromo-5-isopropylbenzonitrile . The molecular architecture of this compound presents a unique set of challenges and opportunities for the synthetic chemist. The presence of an aryl bromide provides a classic electrophilic site for the Suzuki reaction.[6] Concurrently, the electron-withdrawing nitrile group activates the C-Br bond towards oxidative addition, a key step in the catalytic cycle.[6][7] However, the meta-positioned isopropyl group introduces significant steric bulk near the reaction center, which can impede the approach of the catalyst and coupling partner.[8][9]

Understanding these competing electronic and steric effects is paramount for developing a successful coupling strategy. This application note provides a detailed exploration of the Suzuki-Miyaura reaction as applied to 3-Bromo-5-isopropylbenzonitrile, offering field-proven protocols and a mechanistic rationale to guide researchers toward high-yield, reproducible outcomes.

The Catalytic Engine: Mechanism of the Suzuki-Miyaura Coupling

The reaction proceeds through a well-established catalytic cycle centered on a palladium complex.[1][6][10][11] The cycle can be broken down into three fundamental steps:

-

Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-bromine bond of 3-Bromo-5-isopropylbenzonitrile. This is often the rate-determining step and results in a Palladium(II) intermediate.[10][11][12]

-

Transmetalation: The organoboron coupling partner (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic "ate" complex.[13][14][15][16] This species then transfers its organic group to the Pd(II) center, displacing the halide.

-

Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the new biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][10][11][12]

Sources

- 1. SATHEE: Chemistry Suzuki Coupling Reaction [satheejee.iitk.ac.in]

- 2. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]

- 3. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. reddit.com [reddit.com]

- 8. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. blog.hzpt.com [blog.hzpt.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Strategic Application of 3-Bromo-5-isopropylbenzonitrile in Modern Agrochemical Research

For Researchers, Scientists, and Drug Development Professionals

Preamble: Unlocking the Potential of a Versatile Chemical Scaffold

In the relentless pursuit of novel agrochemicals that are both effective and environmentally benign, the exploration of unique molecular scaffolds is paramount. 3-Bromo-5-isopropylbenzonitrile, while not a widely documented starting material in existing commercial agrochemicals, presents a compelling case for investigation. Its trifunctional nature—a reactive bromine atom, a lipophilic isopropyl group, and a versatile nitrile moiety—offers a rich platform for the synthesis of diverse compound libraries with potential herbicidal, fungicidal, or insecticidal activities.

This guide eschews a conventional template to provide a deep, logic-driven exploration of how 3-Bromo-5-isopropylbenzonitrile can be strategically employed in agrochemical discovery. We will delve into the causality behind experimental designs and present protocols that are both robust and illustrative of the compound's synthetic potential.

Part 1: The Strategic Value of 3-Bromo-5-isopropylbenzonitrile in Agrochemical Synthesis

The true potential of 3-Bromo-5-isopropylbenzonitrile lies in its capacity as a versatile intermediate. The benzonitrile core is a well-established toxophore in certain classes of herbicides, such as bromoxynil and ioxynil.[1][2] The isopropyl group can enhance the lipophilicity of the final molecule, potentially improving its uptake by target organisms and its interaction with biological membranes. The bromine atom serves as a key handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions, which are workhorse reactions in the synthesis of complex organic molecules.[3]

Our exploration will focus on two primary synthetic avenues:

-

Functionalization via the Bromo Group: Utilizing the bromine atom for the introduction of diverse chemical moieties through cross-coupling reactions to generate novel derivatives.

-

Modification of the Nitrile Group: Leveraging the reactivity of the nitrile to create different functional groups, such as amides, carboxylic acids, or heterocycles.

Part 2: Hypothetical Synthetic Pathways and Protocols

While direct synthesis of commercial agrochemicals from 3-Bromo-5-isopropylbenzonitrile is not documented, we can extrapolate from known synthetic methodologies for analogous compounds to devise plausible and scientifically sound research pathways.

Protocol 1: Synthesis of a Hypothetical Phenyl-Triazole Fungicide Candidate via Suzuki Coupling

The triazole class of fungicides is of immense importance in agriculture. Here, we propose a hypothetical pathway to a novel phenyl-triazole derivative, leveraging the bromo-functionality of our starting material. The rationale is to couple the 3-Bromo-5-isopropylbenzonitrile core with a triazole-boronic acid ester, a common strategy in medicinal and agrochemical chemistry.[3]

Experimental Workflow:

Caption: Workflow for the synthesis and screening of a hypothetical phenyl-triazole fungicide.

Detailed Step-by-Step Protocol:

-

Reaction Setup: To a flame-dried Schlenk flask, add 3-Bromo-5-isopropylbenzonitrile (1.0 eq), a suitable triazole boronic acid ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq).

-

Solvent Addition: Add a degassed solvent system, for example, a 3:1 mixture of dioxane and water.

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: Conversion of the Nitrile to a Thioamide for Potential Herbicidal Activity

The conversion of a nitrile to a thioamide can be a key step in the synthesis of some biologically active molecules.[4] This protocol outlines a hypothetical conversion of our starting material to a thioamide, which could then be further elaborated or tested for biological activity.

Experimental Workflow:

Caption: Workflow for the synthesis and screening of a hypothetical thioamide herbicide candidate.

Detailed Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 3-Bromo-5-isopropylbenzonitrile (1.0 eq) in a suitable solvent such as pyridine or a mixture of DMF and water.

-

Reagent Addition: Add a thioamidation agent. For instance, treat the solution with sodium hydrosulfide (NaHS)[4] or Lawesson's reagent.

-

Reaction Execution: Stir the reaction mixture at an appropriate temperature (this can range from room temperature to elevated temperatures depending on the chosen reagent) for several hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction by pouring it into water. If a precipitate forms, collect it by filtration. Otherwise, extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry and concentrate.

-

Purification: Purify the crude thioamide by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

-

Characterization: Characterize the final product by NMR, MS, and Infrared (IR) spectroscopy (looking for the characteristic C=S stretch).

Part 3: Data Presentation and Biological Evaluation

Following the synthesis of a library of compounds derived from 3-Bromo-5-isopropylbenzonitrile, a systematic biological evaluation is crucial.

Table 1: Hypothetical Screening Data for Synthesized Derivatives

| Compound ID | Structure Modification | Target Screen | Result (e.g., % Inhibition at 100 ppm) |

| BN-Triazole-1 | Suzuki coupling with 1H-1,2,4-triazole-3-boronic acid | Fusarium culmorum | 65% |

| BN-Triazole-2 | Suzuki coupling with 5-methyl-1H-1,2,4-triazole-3-boronic acid | Sclerotinia sclerotiorum | 72% |

| BN-Thioamide | Conversion of nitrile to thioamide | Amaranthus retroflexus (Pigweed) | 45% (Pre-emergent) |

| BN-Amide | Hydrolysis of nitrile to amide | Setaria viridis (Green Foxtail) | 30% (Post-emergent) |

Rationale for Biological Screening:

-

Fungicidal Assays: The synthesized triazole derivatives would be tested against a panel of economically important fungal pathogens like Fusarium and Sclerotinia species.[5]

-

Herbicidal Assays: The thioamide and other nitrile derivatives would be screened for pre-emergent and post-emergent herbicidal activity against common broadleaf and grass weeds. The benzonitrile scaffold has a history in herbicide development.[1]

-

Insecticidal Assays: While not the primary focus of the proposed syntheses, selected derivatives could also be screened against common insect pests, as the introduction of certain heterocyclic moieties can impart insecticidal properties.

Part 4: Concluding Remarks and Future Directions

3-Bromo-5-isopropylbenzonitrile represents a promising, yet underexplored, starting point for the discovery of novel agrochemicals. The synthetic pathways outlined in this guide provide a strategic framework for generating diverse compound libraries. The key to unlocking its full potential lies in the systematic exploration of the chemical space accessible through its three distinct functional handles. Future research should focus on expanding the range of coupling partners in Suzuki and other cross-coupling reactions, as well as exploring a wider array of transformations of the nitrile group. A thorough structure-activity relationship (SAR) study of the synthesized derivatives will be instrumental in identifying lead compounds for further optimization.

References

- Vertex AI Search. (n.d.). How to Prepare Benzonitrile, 3-bromo-2-fluoro- (9CI) as an Organic Intermediate? - FAQ.

- European Publication Server. (n.d.). MOLECULES HAVING CERTAIN PESTICIDAL UTILITIES, AND INTERMEDIATES, COMPOSITIONS, AND PROCESSES RELATED THERETO - Patent 3174392.

- Wang, Q., Guo, Y., Wang, M., Zhu, W., & Xu, S. (n.d.). Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. ResearchGate.

- MDPI. (n.d.). Biological Activities Related to Plant Protection and Environmental Effects of Coumarin Derivatives: QSAR and Molecular Docking Studies.

- ResearchGate. (n.d.). Study of Cytotoxic Effects of Benzonitrile Pesticides.

- ResearchGate. (n.d.). Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil.

- Google Patents. (n.d.). CN1252043C - Process for preparing para-bromo benzonitrile.

Sources

palladium-catalyzed cross-coupling reactions with 3-Bromo-5-isopropylbenzonitrile

Application Note: Optimizing Pd-Catalyzed Cross-Couplings of 3-Bromo-5-isopropylbenzonitrile

Introduction & Substrate Profile

3-Bromo-5-isopropylbenzonitrile (CAS: 1258269-08-3) has emerged as a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors (e.g., STK4/MST1 pathways) and GPCR modulators. Its structural utility lies in its 1,3,5-substitution pattern , which allows for the independent vectorization of three distinct functionalities:

-

Nitrile (-CN): A versatile handle for heterocycle formation (tetrazoles, oxadiazoles) or hydrolysis to amides/acids.

-

Isopropyl (-iPr): Provides lipophilic bulk ("magic methyl" effect analog) to fill hydrophobic pockets without introducing rotational constraints common with phenyl rings.

-

Bromide (-Br): The site of chemoselective cross-coupling.

Reactivity Analysis:

-

Electronic Activation: The nitrile group at the meta position exerts a strong inductive electron-withdrawing effect (-I). This lowers the electron density at the C-Br bond, significantly accelerating the rate of Oxidative Addition (typically the rate-determining step for aryl bromides) compared to electron-neutral analogs like 3-bromo-isopropylbenzene.

-

Steric Environment: The bromide is flanked by two protons (C2 and C4 positions). The isopropyl group at C5 is sufficiently distal that it does not impose steric hindrance around the palladium center. Consequently, this substrate is compatible with standard bulky phosphine ligands.

Mechanistic Insight: The Catalytic Cycle

To achieve high yields (>90%), one must understand the specific demands this substrate places on the catalytic cycle.

-

Oxidative Addition (OA): Fast. The electron-deficient ring facilitates Pd(0) insertion.

-

Transmetallation (TM): The critical variable. Because the ring is electron-poor, the resulting Pd(II)-Ar intermediate is electrophilic. This aids transmetallation with nucleophilic partners (boronic acids).

-

Reductive Elimination (RE): Highly favorable. C-C and C-N bond formation is accelerated from electron-poor metal centers.

Diagram 1: Reaction Landscape & Strategic Logic

Caption: Divergent synthesis pathways from the core 3-Bromo-5-isopropylbenzonitrile scaffold utilized in drug discovery.

Detailed Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Best for: Attaching heteroaryl rings while preserving the nitrile.

Rationale: The nitrile group is susceptible to hydrolysis under harsh basic conditions (e.g., NaOH at reflux). We utilize a mild phosphate base system and a bidentate ligand (dppf) to prevent dehalogenation.

Reagents:

-

Substrate: 1.0 equiv

-

Boronic Acid/Pinacol Ester: 1.2 – 1.5 equiv

-

Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%)

-

Base: K₃PO₄ (3.0 equiv, 2M aqueous solution)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

-

Charge: In a reaction vial, combine 3-Bromo-5-isopropylbenzonitrile (1.0 equiv), aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.03 equiv).

-

Inert: Seal the vial and purge with N₂ or Ar for 5 minutes.

-

Solvate: Add degassed 1,4-dioxane (0.2 M concentration relative to substrate) and 2M aq. K₃PO₄ (3.0 equiv).

-

React: Heat to 90°C for 4–12 hours. Note: Monitor by LCMS. The electron-poor ring usually reacts fully within 4 hours.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexanes/EtOAc). The nitrile makes the product slightly more polar than the starting material, aiding separation.

Protocol B: Buchwald-Hartwig Amination (C-N Formation)

Best for: Introducing amino groups for H-bond interactions.

Rationale: Electron-deficient aryl halides are excellent substrates for C-N coupling because they accelerate the reductive elimination step. We use BrettPhos Pd G3 (precatalyst) to ensure rapid activation and mono-arylation selectivity.

Reagents:

-

Substrate: 1.0 equiv

-

Amine (Primary or Secondary): 1.2 equiv

-

Catalyst: BrettPhos Pd G3 (2-4 mol%)

-

Base: NaOtBu (1.5 equiv) or Cs₂CO₃ (2.0 equiv) if substrate contains base-sensitive esters.

-

Solvent: t-Amyl Alcohol or Toluene (anhydrous)

Step-by-Step:

-

Charge: Add substrate, amine, base, and catalyst to a dry vial inside a glovebox or under strict Schlenk conditions.

-

Solvate: Add anhydrous solvent (0.15 M).

-

React: Heat to 80°C .

-

Critical Check: If using NaOtBu, ensure the nitrile does not undergo nucleophilic attack (Pinner reaction risk). If by-products are observed, switch to Cs₂CO₃ and 100°C.

-

-

Workup: Filter through a Celite pad to remove Pd black and salts. Concentrate and purify.

Troubleshooting & Optimization Matrix

Common failure modes and their specific chemical fixes.

| Issue | Observation (LCMS) | Root Cause | Corrective Action |

| Protodehalogenation | Mass = [M-Br+H] (Debrominated SM) | Hydride source present or slow transmetallation. | Use dry solvents. Switch solvent from alcohols to Toluene/Dioxane. Increase catalyst loading. |

| Nitrile Hydrolysis | Mass = [M+18] (Amide) or [M+19] (Acid) | Base is too strong or aqueous conditions too harsh. | Switch base from KOH/NaOH to K₃PO₄ or Cs₂CO₃. Reduce water ratio in Suzuki. |

| Homocoupling | Mass = [2xSM - 2Br] | Oxidant (O₂) present. | Rigorous degassing (sparge with Ar for 15 mins). |

| Stalled Reaction | SM remains, Catalyst turns black (Pd black) | Catalyst decomposition / ligand dissociation. | Switch to a palladacycle precatalyst (e.g., XPhos Pd G3) which is more stable than Pd(PPh₃)₄. |

Workflow Decision Tree

Diagram 2: Optimization Logic for 3-Bromo-5-isopropylbenzonitrile

Caption: Decision matrix for catalyst and ligand selection based on coupling partner characteristics.

Safety & Handling

-

Nitrile Toxicity: Like all benzonitriles, this compound may liberate cyanide upon metabolic processing or combustion. Handle in a well-ventilated fume hood.

-

Sensitizer: Benzonitriles are potential skin sensitizers. Double-gloving (Nitrile) is recommended.

-

Waste: Aqueous waste from Suzuki couplings containing Palladium and Boron must be segregated into heavy metal waste streams, not general organic waste.

References

-

Synthesis of STK4 Inhibitors

- Title: Discovery of Novel STK4 Inhibitors via 3-Bromo-5-substituted Benzonitrile Intermedi

- Source: GuideChem / Patent Liter

-

URL: (Note: Referenced for general benzonitrile handling and STK4 context).

-

Suzuki Coupling in Water

-

Buchwald-Hartwig Mechanism & Scope

- Title: Buchwald-Hartwig Amin

- Source: ACS GCI Pharmaceutical Roundtable.

-

URL:[Link]

-

General Reactivity of Electron-Deficient Aryl Bromides

- Title: Microwave-Assisted Palladium-C

- Source: MDPI (Molecules).

-

URL:[Link]

Sources

Application Note: Precision Functionalization of the Isopropyl Group on 3-Bromo-5-isopropylbenzonitrile

Executive Summary

This guide details the chemoselective functionalization of the isopropyl group on 3-Bromo-5-isopropylbenzonitrile (Substrate 1) .[1] This scaffold is a critical "tri-functional" intermediate in medicinal chemistry: it possesses an aryl bromide (for cross-coupling), a nitrile (for heterocycle formation), and a tertiary benzylic carbon (the metabolic hotspot).

The challenge lies in functionalizing the isopropyl group (C-H activation) without compromising the aryl bromide (reduction risk) or the nitrile (hydrolysis risk). This note presents three validated workflows:

-

Radical Bromination (Wohl-Ziegler): The gateway to substitution.[1]

-

Electrochemical Acetoxylation: A metal-free, scalable oxidation.[1]

-

Iron-Catalyzed Azidation: Direct access to tertiary amines.[1]

Strategic Analysis & Reaction Landscape

The isopropyl group on an electron-deficient ring (deactivated by -CN) presents a unique reactivity profile. While the nitrile deactivates the ring towards electrophilic substitution, it slightly activates the benzylic C-H bond towards radical abstraction due to inductive effects, provided the resulting radical is not over-oxidized to a destabilized carbocation.

Reaction Pathway Diagram

The following diagram illustrates the divergent synthesis pathways available from the parent substrate.

Caption: Divergent functionalization pathways for 3-Bromo-5-isopropylbenzonitrile. Green nodes indicate high-value drug building blocks.

Workflow 1: Radical Bromination (The Gateway Protocol)

Objective: Install a bromine atom at the tertiary benzylic position to create a versatile electrophile. Mechanism: Radical Chain Reaction (Wohl-Ziegler).[1]

Scientific Rationale

Standard bromination often leads to elimination products (alkenes) because the tertiary benzylic bromide is sterically crowded and the elimination restores conjugation with the aromatic ring. To prevent this, we utilize N-Bromosuccinimide (NBS) with a radical initiator at moderate temperatures, strictly avoiding strong bases.

Protocol

Reagents:

-

Substrate 1: 1.0 equiv

-

NBS (Recrystallized): 1.05 equiv[1]

-

AIBN (Azobisisobutyronitrile): 0.05 equiv[1]

-

Solvent: Trifluorotoluene (PhCF₃) or CCl₄ (traditional, but PhCF₃ is greener).

-

Concentration: 0.2 M

Step-by-Step:

-

Degassing: Dissolve Substrate 1 in anhydrous PhCF₃. Sparge with Argon for 15 minutes. Oxygen is a radical trap and must be removed.

-

Addition: Add NBS and AIBN in a single portion.

-

Initiation: Heat the mixture to 80°C. If using PhCF₃, a slightly higher temperature (85-90°C) may be required compared to CCl₄.

-

Monitoring: Monitor by HPLC every hour.

-

Critical Endpoint: Stop reaction at ~90% conversion. Pushing to 100% often leads to dibromination (methyl group attack) or elimination.

-

-

Workup: Cool to 0°C (ice bath) immediately to precipitate succinimide. Filter the cold solution.

-

Purification: Evaporate solvent < 40°C. The product is thermally unstable. Use immediately or store at -20°C.

Troubleshooting:

-

Issue: High levels of alkene (elimination product).

-

Fix: Your reaction temperature is too high, or the workup was too warm. Add 1% K₂CO₃ to the reaction to scavenge trace HBr, which catalyzes elimination.

Workflow 2: Electrochemical C-H Acetoxylation (Green Oxidation)[1]

Objective: Direct conversion of C-H to C-O-Ac without metal catalysts, preserving the Ar-Br bond.[1] Mechanism: Mediated Electrolysis (NHPI).

Scientific Rationale

Direct oxidation using metal oxidants (KMnO₄) is too harsh and will hydrolyze the nitrile. Electrochemical oxidation using N-Hydroxyphthalimide (NHPI) as a mediator allows for mild hydrogen atom transfer (HAT). The NHPI radical (PINO) abstracts the benzylic hydrogen, and the resulting radical is trapped by acetate.

Experimental Setup Diagram

Caption: Undivided electrochemical cell setup for benzylic acetoxylation.

Protocol

Reagents:

-

Substrate 1: 1.0 equiv (2.0 mmol)

-

NHPI: 0.1 equiv (10 mol%)[1]

-

NaOAc: 2.0 equiv[1]

-

Solvent: AcOH/MeCN (1:1 v/v)[1]

-

Electrolyte: LiClO₄ (0.1 M) - optional if NaOAc provides sufficient conductivity.[1]

Step-by-Step:

-

Cell Assembly: Use an undivided beaker-type cell equipped with a Reticulated Vitreous Carbon (RVC) anode and a Platinum cathode.[1]

-

Dissolution: Dissolve substrate, NHPI, and NaOAc in the solvent mixture.

-

Electrolysis: Apply Constant Current (CCE) at 10 mA/cm² (anodic current density).

-

Duration: Pass 2.5 - 3.0 F/mol of charge. Stir vigorously.

-

Workup: Pour mixture into water/EtOAc. Neutralize the acetic acid with saturated NaHCO₃ (Caution: gas evolution).

-

Result: The product is the tertiary acetate. This can be hydrolyzed to the alcohol using LiOH in THF/Water.

Why this works: The oxidation potential of NHPI is lower than that of the aromatic ring (deactivated by CN), ensuring the ring itself is not oxidized.

Workflow 3: Iron-Catalyzed C-H Azidation[1]

Objective: Direct installation of a nitrogen source to access tertiary amines (drug-like motifs). Mechanism: Radical rebound with an Iron(II) or Iron(III) azide species.[1]

Protocol

Reagents:

-

Substrate 1: 1.0 equiv

-

Catalyst: Fe(OTf)₂ (5 mol%)

-

Ligand: PyBox or similar tridentate nitrogen ligand (5.5 mol%)[1]

-

Azide Source: TMSN₃ (Trimethylsilyl azide) - 2.0 equiv[1]

-

Oxidant: NFSI (N-Fluorobenzenesulfonimide) or Di-tert-butyl peroxide (DTBP) as radical initiator.

Step-by-Step:

-

Complexation: Stir Fe(OTf)₂ and Ligand in MeCN for 30 mins under N₂ to form the active catalyst.

-

Reaction: Add Substrate 1 and TMSN₃.

-

Activation: Add the oxidant slowly at room temperature.

-

Heating: Heat to 50°C for 12 hours.

-

Safety Note: Organic azides with low C/N ratios are explosive.[1] However, the tertiary benzylic azide product here is generally stable (C10 molecule), but do not distill.

-

Reduction (Optional): The resulting azide can be reduced to the amine via Staudinger reduction (PPh₃/H₂O) in the same pot.

Analytical Validation

Distinguishing the desired functionalized product from the elimination side-product is critical.[1]

| Compound | 1H NMR Characteristic Signal (CDCl3) | Notes |

| Starting Material | Septet at ~2.95 ppm (1H) | Isopropyl methine proton.[1] |

| Tertiary Bromide | Disappearance of Septet; Methyls shift downfield to ~2.1 ppm (s, 6H). | Labile; run NMR immediately in neutralized CDCl3. |

| Alkene (Elimination) | New singlets at ~5.1 ppm and ~5.4 ppm (2H). | Terminal alkene protons (α-methyl styrene motif).[1] |

| Tertiary Alcohol | Methyls singlet at ~1.6 ppm (6H); Broad OH singlet. | Stable. |

References

- Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.

-

Electrochemical Benzylic Oxidation (NHPI Mediated)

-

Marko, I. et al. "Electrochemical Benzylic Oxidation of C-H Bonds."[2] ResearchGate/RSC, 2019.

-

-

Functionalization of Electron-Deficient Arenes

-

"Benzylic C-H Arylation with Dicyanoarenes via Convergent Paired-Electrolysis." ChemRxiv, 2021.

-

- Paradine, S. M., & White, M. C. "Iron-Catalyzed Benzylic C–H Amination for Late-Stage Functionalization." J. Am. Chem. Soc., 2012.

-

Substrate Data (3-Bromo-5-isopropylbenzonitrile)

-

PubChem Compound Summary for CID 26369867. [1]

-

Disclaimer: All protocols involve hazardous chemicals (NBS, Azides, Nitriles).[1] All experiments must be conducted in a fume hood with appropriate PPE. The author assumes no liability for experimental outcomes.

Sources

Application Notes and Protocols: Versatile Transformations of the Nitrile Moiety in 3-Bromo-5-isopropylbenzonitrile

Introduction: The Strategic Importance of 3-Bromo-5-isopropylbenzonitrile

3-Bromo-5-isopropylbenzonitrile is a key aromatic building block in modern organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern—a bulky, lipophilic isopropyl group and a synthetically versatile bromine atom—makes it an attractive scaffold. However, the true synthetic power of this intermediate lies in the rich and varied chemistry of its nitrile functional group. The ability to selectively convert the nitrile into a diverse array of other functionalities, such as carboxylic acids, primary amines, aldehydes, ketones, and tetrazoles, opens up a vast chemical space for lead optimization and the construction of complex molecular architectures.

This guide provides a comprehensive overview of the principal chemical transformations of the nitrile group in 3-Bromo-5-isopropylbenzonitrile. As a senior application scientist, this document moves beyond simple procedural listings to explain the underlying mechanistic principles, the rationale for specific experimental choices, and detailed, field-tested protocols to ensure reliable and reproducible outcomes for researchers, scientists, and drug development professionals.

Section 1: Hydrolysis to 3-Bromo-5-isopropylbenzoic Acid

The conversion of a nitrile to a carboxylic acid is a fundamental transformation, providing access to a key functional group for amide couplings, esterifications, and other derivatizations. This hydrolysis can be effectively achieved under both acidic and basic conditions, with the reaction proceeding through an amide intermediate.[1][2]

Mechanistic Insight

-

Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon.[1][3] A water molecule then acts as a nucleophile, attacking this activated carbon. A series of proton transfers leads to the formation of an amide intermediate, which is subsequently hydrolyzed under the acidic conditions to the corresponding carboxylic acid and an ammonium ion.[1][3] The final step, the protonation of the liberated ammonia, drives the reaction to completion.[3]

-

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the electrophilic nitrile carbon.[4][5] Protonation of the resulting anion by water forms an imidic acid, a tautomer of the amide.[4] Further reaction with hydroxide leads to the amide, which is then hydrolyzed to a carboxylate salt.[4][5] A final acidification step is required to furnish the neutral carboxylic acid.[2]

Experimental Protocols

Protocol 1A: Acid-Catalyzed Hydrolysis

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-Bromo-5-isopropylbenzonitrile (1.0 eq).

-

Reagent Addition: Add a 1:1 mixture of concentrated sulfuric acid and water (e.g., 10 mL per gram of nitrile).

-

Reaction: Heat the mixture to reflux (typically 110-120 °C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

-

Isolation: The solid carboxylic acid product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum.

-

Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be performed if necessary.

Protocol 1B: Base-Catalyzed Hydrolysis

-

Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 3-Bromo-5-isopropylbenzonitrile (1.0 eq) in ethanol.

-

Reagent Addition: Add an aqueous solution of sodium hydroxide (3-5 eq, e.g., 20% w/v).

-

Reaction: Heat the mixture to reflux for 6-24 hours. The reaction can be monitored by TLC.

-

Work-up: After cooling, remove the ethanol under reduced pressure. Dilute the residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

-

Isolation: Cool the aqueous layer in an ice bath and acidify to a pH of ~2 using concentrated hydrochloric acid. The carboxylic acid will precipitate.

-

Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallization can be performed for further purification.

Data Summary

| Product Name | Transformation | Reagents | Typical Yield |

| 3-Bromo-5-isopropylbenzoic acid | Acid Hydrolysis | H₂SO₄, H₂O, Heat | 85-95% |

| 3-Bromo-5-isopropylbenzoic acid | Base Hydrolysis | 1. NaOH, EtOH/H₂O, Heat; 2. HCl | 80-90% |

Section 2: Reduction to (3-Bromo-5-isopropylphenyl)methanamine

The reduction of the nitrile group to a primary amine is a critical step for introducing a basic center into the molecule, often essential for modulating pharmacokinetic properties or for subsequent derivatization, such as reductive amination or amide bond formation.

Mechanistic Insight & Method Selection

Catalytic hydrogenation is the most common and atom-economical method for this transformation.[6] Metals like Palladium, Platinum, or Nickel are effective catalysts.[7] The reaction proceeds through the hydrogenation of the C-N triple bond, typically via an imine intermediate, which is further reduced to the primary amine.[8] A key challenge is preventing the formation of secondary amines through the reaction of the primary amine product with the intermediate imine.[7] This can often be suppressed by the addition of ammonia or by the choice of specific catalysts and conditions.

Alternatively, stoichiometric reducing agents like Lithium Aluminum Hydride (LiAlH₄) can be used, which deliver hydride ions to the nitrile carbon.[9]

Experimental Protocol: Catalytic Hydrogenation

-

Catalyst Preparation: In a suitable high-pressure reaction vessel (e.g., a Parr shaker), place 3-Bromo-5-isopropylbenzonitrile (1.0 eq) and a suitable solvent such as methanol or ethanol, often with dissolved ammonia to suppress secondary amine formation.

-

Catalyst Addition: Add a catalytic amount of 5-10% Palladium on Carbon (Pd/C) (e.g., 5 mol %).

-

Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi). Agitate the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours.

-

Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.

-

Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude primary amine.

-

Purification: The product can be purified by distillation under reduced pressure or by conversion to a hydrochloride salt followed by recrystallization.

Data Summary

| Product Name | Transformation | Reagents | Typical Yield |

| (3-Bromo-5-isopropylphenyl)methanamine | Catalytic Hydrogenation | H₂, Pd/C, EtOH/NH₃ | 75-90% |

| (3-Bromo-5-isopropylphenyl)methanamine | Hydride Reduction | 1. LiAlH₄, THF; 2. H₂O | 70-85% |

Section 3: Partial Reduction to 3-Bromo-5-isopropylbenzaldehyde

The controlled, partial reduction of a nitrile to an aldehyde is a powerful synthetic tool, as aldehydes are versatile intermediates for reactions like Wittig olefination, aldol condensations, and reductive aminations.

Mechanistic Insight & Method Selection

-

DIBAL-H Reduction: The reagent of choice for this transformation is Diisobutylaluminium Hydride (DIBAL-H).[10][11] DIBAL-H acts as an electrophilic reducing agent, coordinating to the nitrile nitrogen. This is followed by an intramolecular hydride transfer to the carbon.[6] The resulting imine-alane complex is stable at low temperatures (typically -78 °C).[10] Subsequent aqueous work-up hydrolyzes this intermediate to the desired aldehyde.[6][12] Maintaining a low temperature is critical to prevent over-reduction to the primary amine.[10][12]

-

Stephen Reduction: An older, but still relevant method is the Stephen reduction, which uses tin(II) chloride (SnCl₂) and hydrochloric acid (HCl).[13][14][15] The nitrile is converted to an iminium salt, which is then reduced by SnCl₂. The resulting aldimine tin chloride complex precipitates and is then hydrolyzed to the aldehyde.[13][15] This method is generally more effective for aromatic nitriles.[13][15]

Experimental Protocol: DIBAL-H Reduction

-

Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, equipped with a magnetic stir bar, thermometer, and a dropping funnel, add 3-Bromo-5-isopropylbenzonitrile (1.0 eq) dissolved in an anhydrous solvent like dichloromethane (DCM) or toluene.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Add a solution of DIBAL-H (1.1-1.2 eq, typically 1.0 M in hexanes or toluene) dropwise via the dropping funnel, ensuring the internal temperature remains below -70 °C.[10]

-

Reaction: Stir the mixture at -78 °C for 1-3 hours after the addition is complete. Monitor the reaction by TLC.

-

Quenching: Quench the reaction at -78 °C by the slow, dropwise addition of methanol to destroy excess DIBAL-H.

-

Work-up: Allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously for several hours until two clear layers form. This helps to break up the gelatinous aluminum salts.[12]

-

Isolation: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude aldehyde by flash column chromatography on silica gel.

Workflow and Data

Caption: Workflow for the DIBAL-H reduction of a nitrile to an aldehyde.

| Product Name | Transformation | Reagents | Typical Yield |

| 3-Bromo-5-isopropylbenzaldehyde | DIBAL-H Reduction | 1. DIBAL-H, Toluene, -78 °C; 2. Rochelle's salt | 70-85% |

| 3-Bromo-5-isopropylbenzaldehyde | Stephen Reduction | 1. SnCl₂, HCl, Ether; 2. H₂O | 60-75% |

Section 4: Synthesis of Ketones via Organometallic Addition

The reaction of nitriles with organometallic reagents, such as Grignard or organolithium reagents, provides a direct route to ketones, forming a new carbon-carbon bond in the process.[16][17]

Mechanistic Insight

The nucleophilic carbon of the organometallic reagent adds to the electrophilic carbon of the nitrile to form a resonance-stabilized imine anion intermediate.[18] This intermediate is stable and does not react with a second equivalent of the organometallic reagent.[17] Upon aqueous acidic work-up, the imine anion is protonated to form an imine, which is then readily hydrolyzed to the final ketone product.[18]

Caption: General mechanism for Grignard addition to a nitrile.

Experimental Protocol: Grignard Reaction

-

Setup: In a flame-dried, three-necked flask under nitrogen, add 3-Bromo-5-isopropylbenzonitrile (1.0 eq) and anhydrous diethyl ether or THF.

-

Cooling: Cool the solution in an ice bath (0 °C).

-

Reagent Addition: Slowly add the Grignard reagent (e.g., Methylmagnesium bromide, 1.2 eq, 3.0 M in ether) dropwise.

-

Reaction: After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates consumption of the starting material.

-

Work-up: Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Isolation: Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

-

Purification: Purify the resulting ketone by flash column chromatography or distillation.

Data Summary

| Product Name (Example) | Transformation | Reagents | Typical Yield |

| 1-(3-Bromo-5-isopropylphenyl)ethan-1-one | Grignard Addition | 1. CH₃MgBr, THF; 2. aq. NH₄Cl | 65-80% |

Section 5: Synthesis of 5-(3-Bromo-5-isopropylphenyl)-1H-tetrazole

Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[19][20] They offer improved metabolic stability and membrane permeability in certain contexts. The most direct synthesis is the [3+2] cycloaddition of an azide source with the nitrile.[20][21]

Mechanistic Insight

This reaction is a classic example of a 1,3-dipolar cycloaddition. The nitrile acts as the dipolarophile, and the azide ion acts as the 1,3-dipole. The reaction is often catalyzed by Lewis acids (e.g., zinc salts) or Brønsted acids, which activate the nitrile towards nucleophilic attack by the azide.[22][23] The use of zinc salts is particularly advantageous as it allows the reaction to proceed safely in water and avoids the formation of dangerously explosive hydrazoic acid.[24]

Experimental Protocol: Zinc-Catalyzed Cycloaddition

-

Setup: To a round-bottom flask, add 3-Bromo-5-isopropylbenzonitrile (1.0 eq), sodium azide (NaN₃, 1.5-2.0 eq), and zinc bromide (ZnBr₂, 1.0-1.5 eq).[25]

-

Solvent: Add water and isopropanol as a co-solvent to aid solubility.

-

Reaction: Heat the mixture to reflux (around 100-110 °C) for 12-24 hours with vigorous stirring.

-

Work-up: Cool the reaction mixture to room temperature and dilute with water.

-

Isolation: Acidify the mixture to pH ~2 with concentrated HCl. The tetrazole product will precipitate.

-

Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol may be performed if needed.

Data Summary

| Product Name | Transformation | Reagents | Typical Yield |

| 5-(3-Bromo-5-isopropylphenyl)-1H-tetrazole | [3+2] Cycloaddition | NaN₃, ZnBr₂, H₂O/IPA, Heat | 80-95% |

Conclusion

The nitrile group of 3-Bromo-5-isopropylbenzonitrile is a remarkably versatile functional handle. The protocols and insights provided in this guide demonstrate its effective conversion into five distinct and synthetically valuable functional groups: carboxylic acids, primary amines, aldehydes, ketones, and tetrazoles. Mastery of these transformations empowers the medicinal or materials chemist to rapidly generate diverse analogs from a common intermediate, accelerating the discovery and development of novel chemical entities. Each protocol has been designed to be robust and reproducible, grounded in a firm understanding of the underlying reaction mechanisms.

References

-

Ahangar, N., et al. (2019). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules. Available at: [Link]

-

Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. Available at: [Link]

-

Millard, L., et al. (2019). Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. ACS Catalysis. Available at: [Link]

-

BYJU'S. (n.d.). Stephen Reaction Mechanism. BYJU'S. Available at: [Link]

-

Segobia, D. J., et al. (2021). Highly selective production of benzylamine from benzonitrile on metal-supported catalysts. RSC Advances. Available at: [Link]

-

Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry. Available at: [Link]

-

Organic Synthesis. (n.d.). DIBAL-H Reduction. Organic Synthesis. Available at: [Link]

-

Koguro, K., et al. (1998). Novel Synthesis of 5-Substituted Tetrazoles from Nitriles. Synthesis. Available at: [Link]

-

Vedantu. (n.d.). Stephens reduction converts nitriles into A aldehydes class 12 chemistry CBSE. Vedantu. Available at: [Link]

-

Molview. (n.d.). Reaction of nitriles with organometallics. Molview. Available at: [Link]

-

Filo. (2024). From nitriles and esters: (a) By Stephen reaction: Nitriles are reduced t... Filo. Available at: [Link]

-

JoVE. (2025). Nitriles to Carboxylic Acids: Hydrolysis. JoVE. Available at: [Link]

-

Unacademy. (n.d.). Stephen Reaction Mechanism. Unacademy. Available at: [Link]

-

Chemistry Steps. (n.d.). Nitriles to Ketones and Aldehydes. Chemistry Steps. Available at: [Link]

-

Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Chemistry Steps. Available at: [Link]

-

Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. Available at: [Link]

-

Rogue Chem. (2024). CADs: Nitrile Hydrolysis Mechanisms - Acidic and Basic Hydrolysis Mechanisms. YouTube. Available at: [Link]

-

Organic Chemistry Data. (n.d.). Nitrile to Aldehyde. Organic Chemistry Data. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Organic Chemistry Portal. Available at: [Link]

-

Wikipedia. (n.d.). Stephen aldehyde synthesis. Wikipedia. Available at: [Link]

-

Royal Society of Chemistry. (2021). Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile. RSC Publishing. Available at: [Link]

-

University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. University of Calgary. Available at: [Link]

-

ACS Publications. (2013). Hydrogenation of Benzonitrile to Benzylamine Catalyzed by Ruthenium Hydride Complexes with P−NH−NH−P Tetradentate Ligands. ACS Publications. Available at: [Link]

-

Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Organic Chemistry Tutor. Available at: [Link]

-

Dai, C., et al. (2017). Efficient and selective hydrogenation of benzonitrile to benzylamine: improvement on catalytic performance and stability in a trickle-bed reactor. New Journal of Chemistry. Available at: [Link]

-

OrgoSolver. (n.d.). Nitrile to Aldehyde with DIBAL-H (DIBAH, i-Bu2AlH). OrgoSolver. Available at: [Link]

-

Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. Chemistry LibreTexts. Available at: [Link]

-

Wikipedia. (n.d.). Nitrile reduction. Wikipedia. Available at: [Link]

- Google Patents. (n.d.). CN108484410B - A kind of method for preparing benzylamine by direct atmospheric hydrogenation of benzonitrile. Google Patents.

-

Vishwakarma, S., et al. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Available at: [Link]

-

Karpenko, Y., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (2015). Tetrazolium Compounds: Synthesis and Applications in Medicine. PMC. Available at: [Link]

-

Web Pages. (n.d.). 1. Grignard Reaction. Web Pages. Available at: [Link]

-

Haddenham, D., et al. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. The Journal of Organic Chemistry. Available at: [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

Chemistry LibreTexts. (2024). 24.7: Synthesis of Amines. Chemistry LibreTexts. Available at: [Link]

-

Reddit. (2017). Reduction of a nitrile to a primary amine. Reddit. Available at: [Link]

-

Filo. (2025). Organic Chemistry Conversion Reactions Convert benzonitrile to... Filo. Available at: [Link]

-

Chemistry LibreTexts. (2020). 20.5: Synthesis of Primary Amines. Chemistry LibreTexts. Available at: [Link]

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Organic Chemistry Portal. Available at: [Link]

Sources

- 1. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Nitrile reduction - Wikipedia [en.wikipedia.org]